molecular formula C9H14Cl2N2 B1453957 1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride CAS No. 200137-80-0

1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride

Cat. No. B1453957
CAS RN: 200137-80-0
M. Wt: 221.12 g/mol
InChI Key: HXFVRHQVKXKFNV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride is a chemical compound used in scientific research . Its unique structure enables its application in various fields including drug discovery, medicinal chemistry, and neurochemistry. The compound has a CAS Number of 200137-80-0 and a molecular weight of 221.13 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable scaffold for the synthesis of analogs with potential biological activities. It’s particularly relevant in the design of molecules that target neurodegenerative disorders and infective pathogens .

Biological Activity Studies

1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride: has been the subject of various studies to understand its biological activities. These studies help in identifying its role in different biological processes and its potential as a therapeutic agent .

Structural-Activity Relationship (SAR) Analysis

Researchers utilize this compound to perform SAR analysis, which helps in understanding the relationship between the chemical structure of a molecule and its biological activity. This is crucial for optimizing the efficacy and safety of new drugs .

Synthetic Chemistry

The compound is also used in synthetic chemistry as a building block for constructing complex molecules. Its versatility in reactions makes it a valuable asset for chemists developing new synthetic routes .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFVRHQVKXKFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655182
Record name 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride

CAS RN

200137-80-0
Record name 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (2) from Example 1, is placed in a Parr shaker bottle (15.0 g, 69.9 mmol) dissolved in 95% EtOH (100 mL), and to the Parr shaker bottle is added concentrated HCl (10 mL), water (25 mL), and PtO2 (0.5 g). The mixture is hydrogenated at 50 psi until no further drop in pressure was observed (about 4 hours). The yellowish suspension is filtered through Celite and evaporated to dryness to afford a yellowish solid which is made basic with 10% NaOH solution (adequate care is exercised in catalyst disposal). Extraction of the basic solution with CHCl3 (three times), followed by drying over anhydrous Na2SO4 and evaporation of the solvent, yields a reddish yellow solid (9.54 g, 92.2%): mp=110-112. 7-Amino-1,2,3,4-tetrahydroisoquinoline dihydrochloride (3) is recrystallized from aqueous MeOH as buff colored needles, mp=290° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
92.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride
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1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride
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1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride
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Reactant of Route 6
1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride

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